molecular formula C18H20O2 B144779 1,1-Bis(4-hydroxyphenyl)cyclohexane CAS No. 843-55-0

1,1-Bis(4-hydroxyphenyl)cyclohexane

Cat. No.: B144779
CAS No.: 843-55-0
M. Wt: 268.3 g/mol
InChI Key: SDDLEVPIDBLVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisphenol Z is synthesized through the condensation reaction of phenol and cyclohexanone. The reaction typically involves the use of an acid catalyst under controlled temperature conditions to facilitate the formation of the bisphenol structure .

Industrial Production Methods: In industrial settings, the synthesis of bisphenol Z involves dissolving bisphenol Z in a 3% concentration water solution of sodium hydroxide. Triphosgene alkyl halide solution, tetrabutylammonium bromide, and triethylamine are then added at temperatures ranging from -10°C to 10°C to produce liquid-liquid polycondensation at 20-40°C for 2-3 hours. The product is washed with deionized water, and methanol is added to precipitate the bisphenol Z type polycarbonate product .

Chemical Reactions Analysis

Types of Reactions: Bisphenol Z undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bisphenol Z has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Bisphenol A
  • Bisphenol S
  • Bisphenol F
  • Bisphenol B
  • Bisphenol E

Comparison: Bisphenol Z is unique among bisphenols due to its cyclohexylidene structure, which imparts distinct physical and chemical properties. Compared to bisphenol A, bisphenol Z has a higher melting point and different reactivity patterns. Bisphenol S and bisphenol F are also used in similar applications but have different structural features and reactivity profiles .

Properties

IUPAC Name

4-[1-(4-hydroxyphenyl)cyclohexyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11,19-20H,1-3,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDLEVPIDBLVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047963
Record name Bisphenol Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843-55-0
Record name 1,1-Bis(4-hydroxyphenyl)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=843-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Cyclohexylidenebisphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000843550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisphenol Z
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07485
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 843-55-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 843-55-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bisphenol Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-cyclohexylidenebisphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.525
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-CYCLOHEXYLIDENEBISPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ZF6464QY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The procedure of Example 1 was repeated, except that 10500 g (111.6 moles) of phenol was substituted for o-cresol. The crude crystals that separated out were rinsed with methylene chloride; after airdrying they weighed 5170 g or 87% of theoretical. Recrystallization from methanol-water yielded pure CDP, mp 188-189° C., that was 99.8% pure by gas chromatography.
Quantity
10500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 188 g (2 moles) of phenol, 98 g (1 mole) of cyclohexanone and 32 g of concentrated hydrochloric acid was heated at 36° C. with stirring for 72 hours. At the end of this time water (1000 ml) was added to the solid red mass and the mixture was extracted with ether (3000 ml). The ethereal extract was washed with water and dried over anhydrous magnesium sulfate. The dried extract was filtered and the filtrate was evaporated to dryness. The residue was recrystallized from monochlorobenzene to give 75.4 g (53 percent theoretical yield) of 1,1-bis(p-hydroxyphenyl)cyclohexane in the form of a crystalline solid having a melting point of 181° to 182.5° C.
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,1-Bis(4-hydroxyphenyl)cyclohexane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,1-Bis(4-hydroxyphenyl)cyclohexane
Reactant of Route 3
1,1-Bis(4-hydroxyphenyl)cyclohexane
Reactant of Route 4
Reactant of Route 4
1,1-Bis(4-hydroxyphenyl)cyclohexane
Reactant of Route 5
1,1-Bis(4-hydroxyphenyl)cyclohexane
Reactant of Route 6
1,1-Bis(4-hydroxyphenyl)cyclohexane
Customer
Q & A

Q1: What is the molecular formula and weight of Bisphenol Z?

A1: Bisphenol Z has a molecular formula of C18H20O2 and a molecular weight of 268.35 g/mol.

Q2: Does the spectroscopic data of Bisphenol Z differ from other bisphenols?

A: Yes, the spectroscopic data, including FTIR, 1H-NMR, and 13C-NMR, can differentiate BPZ from other bisphenols. For instance, the FTIR spectra of BPZ-based polycarbonate shows characteristic peaks confirming its structure [].

Q3: How does Bisphenol Z-based polycarbonate compare to other polycarbonates in terms of properties and applications?

A: BPZ-based polycarbonate exhibits excellent dielectric properties, making it suitable for applications in electronics, particularly in high-frequency communication and microelectronics []. Its thermal properties, mechanical strength, and optical characteristics have also been evaluated for diverse applications.

Q4: Can Bisphenol Z be synthesized using heterogeneous catalysts?

A: Yes, BPZ can be synthesized via the condensation of cyclohexanone and phenol using heterogeneous catalysts like thiol/alkylsulfonic acid-paired catalysts. Interestingly, the spatial arrangement of these functional groups on the catalyst surface significantly influences its activity and selectivity [, ]. For instance, catalysts with thiol and alkylsulfonic acid groups separated by three carbon atoms demonstrated greater activity than those with randomly distributed groups [].

Q5: How does the distance between functional groups on heterogeneous catalysts affect Bisphenol Z synthesis?

A: Research indicates that increasing the distance between thiol and acid groups on the catalyst surface reduces both the activity and selectivity of the catalyst in BPZ synthesis []. This highlights the importance of nanoscale organization in heterogeneous catalyst design.

Q6: How do structural modifications of Bisphenol Z affect its properties?

A: Modifying the lipophilicity of BPZ by introducing lipophilic groups can significantly enhance its cytotoxic effects, as demonstrated in studies using cultured breast and glioblastoma cell lines []. This suggests a potential structure-activity relationship for BPZ derivatives.

Q7: What are the known toxicological effects of Bisphenol Z?

A: Studies on Caenorhabditis elegans suggest that BPZ exposure negatively impacts reproductive health, causing increased germline apoptosis and reduced progeny []. Similar effects on reproductive health, including reduced brood size and increased apoptotic germline nuclei, were observed in C. elegans exposed to BPZ and its analogues [, ].

Q8: Does Bisphenol Z exhibit endocrine-disrupting properties like Bisphenol A?

A: Research indicates that BPZ, along with other BPA alternatives (BPF, BPC, BPS), can disrupt the endocrine system in zebrafish []. These compounds altered hormone levels and gene expression related to growth, development, and reproduction in zebrafish. This raises concerns about potential endocrine-disrupting effects of BPZ in other organisms, including humans.

Q9: What is the ecological risk posed by Bisphenol Z?

A: BPZ has been detected in surface water [, ], aquatic products [], and dairy products [], raising concerns about its potential ecological and human health risks. Although current risk levels from dietary exposure appear minimal, further investigation is warranted due to its widespread occurrence and potential bioaccumulation.

Q10: Are there any viable alternatives to Bisphenol Z?

A10: While the research primarily focuses on understanding BPZ and its effects, exploring safer alternatives is crucial. Further research is needed to identify and evaluate potential substitutes with improved safety profiles and reduced environmental impact.

Q11: What analytical techniques are used to detect and quantify Bisphenol Z in various matrices?

A: Liquid chromatography coupled with mass spectrometry (LC-MS) is commonly employed to detect and quantify BPZ in environmental samples and biological matrices []. This technique offers high sensitivity and selectivity for analyzing trace levels of BPZ in complex mixtures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.